molecular formula C12H17NO B1320188 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine CAS No. 919039-45-5

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Cat. No.: B1320188
CAS No.: 919039-45-5
M. Wt: 191.27 g/mol
InChI Key: ZZHKIYFEXZSVMA-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is an organic compound with the molecular formula C12H17NO It is a derivative of benzofuran, a bicyclic compound consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine can be synthesized through several synthetic routes. One common method involves the alkylation of 2-methyl-2,3-dihydro-benzofuran with propylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the benzofuran ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

  • 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-ethylamine
  • 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-methylamine

Comparison: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is unique due to its propylamine side chain, which can influence its chemical reactivity and biological activity compared to its ethylamine and methylamine counterparts. The longer alkyl chain may enhance lipophilicity, potentially affecting its pharmacokinetic properties and interaction with biological membranes.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHKIYFEXZSVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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